![molecular formula C19H16N2O5S2 B2993898 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941930-68-3](/img/structure/B2993898.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H16N2O5S2 and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Properties
This compound has been investigated for its potential antimalarial activity. In a study, derivatives of this compound, particularly sulfonamide derivatives, were examined for their in vitro antimalarial activity. The synthesized sulfonamide showed promising results with IC50 values of less than 30µM, indicating effective antimalarial properties. These compounds were also characterized for their ADMET properties, revealing favorable pharmacokinetic profiles with c-LogP values between 2 and 3, and a molecular weight (MW) less than 400, without exhibiting cytotoxicity at the tested concentrations. The study further explored the compound's theoretical calculations and molecular docking studies, which indicated small energy affinity against Plasmepsin-1 and Plasmepsin-2, critical enzymes in the malaria parasite life cycle. Additionally, the compounds were docked against main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2) to evaluate potential binding energy, suggesting a broader antiviral application beyond antimalarial activity (Fahim & Ismael, 2021).
Antitumor Activity
Another area of research has focused on the antitumor activity of derivatives of this compound. A study synthesized new derivatives bearing different heterocyclic rings and evaluated their potential antitumor activity in vitro against a wide array of human tumor cell lines derived from nine neoplastic diseases. The study found that certain derivatives, particularly those containing benzothiazole and benzimidazole moieties, exhibited considerable anticancer activity against some cancer cell lines. This suggests the compound's derivatives could be promising candidates for developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Metabolic Stability Enhancement
The compound has also been part of investigations aimed at enhancing the metabolic stability of pharmaceuticals. Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors identified a potent compound but with a metabolic deacetylation issue. By examining various 6,5-heterocyclic analogues as alternatives to the benzothiazole ring, researchers aimed to reduce or eliminate this metabolic deacetylation. This study underscores the compound's role in the structural modification of pharmaceuticals to improve their metabolic profiles and therapeutic efficacy (Stec et al., 2011).
Antimicrobial and Quantum Calculations
Further research explored the reactivity of derivatives of this compound with nitrogen-based nucleophiles, leading to a variety of derivatives with significant antimicrobial activity. The study also delved into quantum calculations for some derivatives, providing insights into the electronic properties that may underlie their biological activity. This line of research highlights the compound's utility in synthesizing new antimicrobial agents and the role of computational chemistry in understanding and predicting their activity (Fahim & Ismael, 2019).
Propiedades
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-28(23,24)14-5-2-12(3-6-14)8-18(22)21-19-20-15(10-27-19)13-4-7-16-17(9-13)26-11-25-16/h2-7,9-10H,8,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDOPYVEUSXLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2993815.png)
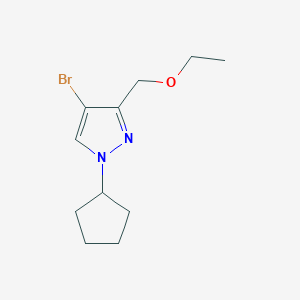

![1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone](/img/structure/B2993822.png)
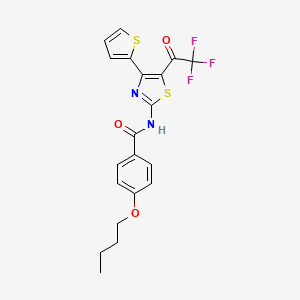

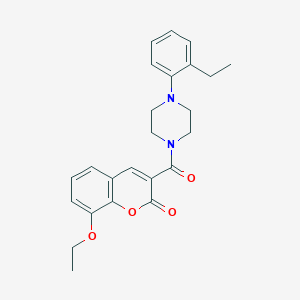
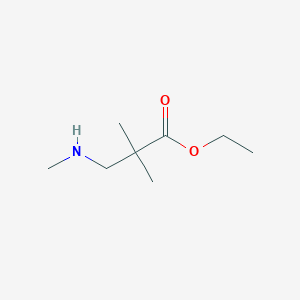
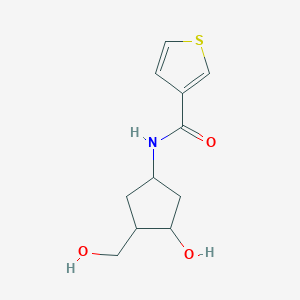
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2993832.png)

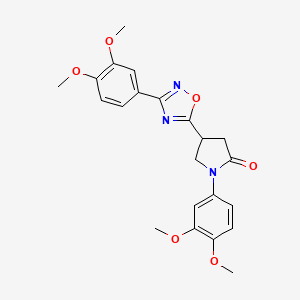
![6-Tert-butyl-2-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2993836.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2993838.png)